4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the quinoline core structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine, while alkylation reactions utilize alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound finds applications in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at positions 4 and 8 enhances its solubility and may affect its interaction with biological targets .
Properties
CAS No. |
202824-47-3 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(9)13-12(15)8(6-14)11(7)17-2/h3-6H,1-2H3,(H,13,15) |
InChI Key |
CABAKRMEODAZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2OC)C=O |
Origin of Product |
United States |
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